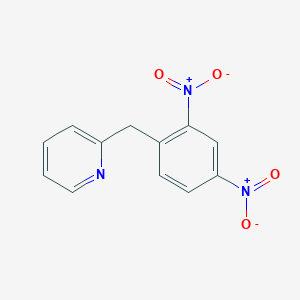

2-(2,4-Dinitrobenzyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2,4-dinitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(12(8-11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFNJVINGIUTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061569 | |

| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-((2,4-Dinitrophenyl)methyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1151-97-9 | |

| Record name | 2-[(2,4-Dinitrophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-((2,4-dinitrophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-[(2,4-dinitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,4-dinitrophenyl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of 2 2,4 Dinitrobenzyl Pyridine

Advanced Synthetic Routes to 2-(2,4-Dinitrobenzyl)pyridine

The primary and most established method for synthesizing this compound is through the dinitration of a precursor molecule, 2-benzylpyridine (B1664053). rsc.orgacs.org

Electrophilic Aromatic Substitution for Dinitration of 2-Benzylpyridine

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. rsc.orgchegg.com In this process, the starting material, 2-benzylpyridine, undergoes dinitration on the benzyl (B1604629) ring under relatively forcing conditions. rsc.org The reaction employs a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. acs.orgacs.org

The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the interaction between nitric acid and sulfuric acid. rsc.org The nitronium ion then attacks the electron-rich benzene (B151609) ring of 2-benzylpyridine. The pyridine (B92270) ring is less susceptible to electrophilic attack compared to the benzene ring because the nitrogen atom lowers its reactivity. rsc.org The benzyl group acts as an ortho-, para-director, guiding the incoming nitro groups to the 2- and 4-positions of the benzene ring. rsc.orgchegg.com The initial nitration occurs primarily at the para-position, followed by a second nitration at the ortho-position relative to the benzyl group. chegg.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the final product are highly dependent on the careful control of reaction conditions. Key parameters include temperature, the rate of reagent addition, and reaction time. The procedure typically involves cooling the reaction vessel in an ice-salt bath to below 5 °C before and during the dropwise addition of 2-benzylpyridine and fuming nitric acid to concentrated sulfuric acid. rsc.orgacs.org This initial cooling is crucial to manage the exothermic nature of the reaction.

After the initial addition, the mixture is allowed to warm before being heated to complete the dinitration. rsc.orgchemicalbook.com Student yields for small-scale procedures have been reported in the range of 43-52%, yielding light tan prisms with a melting point of 91-93°C. acs.org

| Parameter | Condition | Rationale/Notes | Source |

|---|---|---|---|

| Starting Material | 2-Benzylpyridine | The precursor molecule for dinitration. | rsc.orgacs.org |

| Nitrating Agent | Fuming Nitric Acid & Concentrated Sulfuric Acid | Generates the nitronium ion (NO₂⁺) electrophile. | rsc.orgacs.org |

| Initial Temperature | Cooling to < 5-10°C | Controls the initial exothermic reaction during reagent addition. | rsc.orgacs.org |

| Reaction Temperature | Heat to 80°C | Drives the reaction to completion after the initial controlled addition. | rsc.orgchemicalbook.com |

| Reaction Time | ~20 minutes at 80°C | Sufficient time for the second nitration step to occur. | rsc.orgchemicalbook.com |

| Workup | Pouring onto crushed ice, followed by neutralization (e.g., with NaOH or aqueous ammonia) to pH ~9-11. | Quenches the reaction and precipitates the product. | rsc.orgchemicalbook.com |

| Purification | Recrystallization from a solvent like ethyl acetate (B1210297) or methylated spirit. | Removes impurities to yield the final product. | chemicalbook.com |

| Reported Yield | 43-52% | Typical yield for laboratory-scale synthesis. | acs.org |

Synthesis and Characterization of Isotopic Analogues

Isotopic substitution is a powerful tool used to investigate reaction mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can observe changes in reaction rates, known as the Kinetic Isotope Effect (KIE). nih.gov

Deuteration Strategies for Kinetic Isotope Effect Studies

For this compound, the hydrogen atoms on the methylene (B1212753) bridge (the benzylic hydrogens) are of primary mechanistic importance for its characteristic photochromic behavior, which involves an intramolecular proton transfer. sapub.orgnih.gov To study this, a deuterated analogue of the compound is synthesized. The analysis of the infrared (IR) spectra of both the standard compound and its deuterated analogue helps to confirm the structure of the photo-induced tautomer. researchgate.netacs.org

The synthesis of the deuterated analogue specifically targets the replacement of these benzylic hydrogens with deuterium. This is often achievable due to the increased acidity of these protons, which are positioned between two electron-withdrawing groups (the pyridine ring and the dinitrophenyl ring).

Implications of Isotopic Substitution on Reaction Dynamics

The study of isotopically labeled this compound provides significant insight into its reaction dynamics. The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org If a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, a primary KIE is typically observed, meaning the reaction rate changes significantly. wikipedia.org

In the case of the photochromism of this compound, the transfer of a proton from the methylene bridge is a key step. nih.gov Comparing the rate of the photochromic reaction for the normal compound versus its deuterated analogue allows researchers to confirm that this proton transfer is indeed part of the rate-limiting step. researchgate.net A significant KIE (kH/kD > 1) provides strong evidence for the proposed nitro-assisted intramolecular proton transfer mechanism. researchgate.netacs.orgresearchgate.net These studies have shown that the photochromism is clearly linked to this proton-transfer process. researchgate.net

Design and Synthesis of this compound Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of new molecules with tailored properties. These derivatives can be created by modifying the parent compound or by using it as a ligand in coordination chemistry. sapub.orgnih.gov

One prominent example is the synthesis of a coordination complex with silver(I). The reaction of this compound with silver nitrate (B79036) (AgNO₃) in methanol (B129727) results in a coordination product that crystallizes as the dimer of (Nitrato-κ² O, O′) bis (2-(2,4-dinitrobenzyl) pyridine κ-N) silver (I). sapub.org This organosilver derivative was characterized using various techniques, including NMR, mass spectrometry, and X-ray crystallography. sapub.org Interestingly, this silver complex was found to be devoid of the photochromism observed in the parent ligand. sapub.org

Exploration of Substituted Aromatic Bases (e.g., Dinitrobenzylbipyridine, Dinitrobenzylphenanthroline)

The foundational synthesis of this compound itself is typically achieved through the nitration of 2-benzylpyridine. acs.orgrsc.org This electrophilic aromatic substitution is carried out using strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures to regioselectively introduce nitro groups at the 2- and 4-positions of the benzyl ring. rsc.orgchemicalbook.com

Building upon this core structure, researchers have explored the incorporation of more extended aromatic systems, such as bipyridine and phenanthroline, to modulate the electronic and photochromic properties of the molecule.

One notable derivative is 4′-(2,4-dinitrobenzyl)-4-methyl-2,2′-bipyridine. researchgate.net While the specific synthetic route for this exact compound is not detailed in the provided search results, general methods for synthesizing substituted bipyridines can be informative. These often involve coupling reactions, such as Suzuki or Negishi coupling, between appropriately functionalized pyridine precursors. preprints.orgmdpi.com For instance, a dinitrobenzyl-substituted halopyridine could be coupled with a pyridine boronic acid or organozinc reagent. Another approach involves the synthesis of a bipyridine scaffold first, followed by functionalization. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be synthesized and subsequently modified. researchgate.net

The synthesis of dinitrobenzylphenanthroline derivatives has also been reported. A specific example is the preparation of 2-(2,4-dinitrophenyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.google.comphenanthroline. This synthesis involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with 2,4-dinitrobenzaldehyde (B114715) in the presence of ammonium (B1175870) acetate and glacial acetic acid, followed by refluxing. This method introduces the dinitrophenyl group onto a phenanthroline-based heterocyclic system. The stabilization of the phototautomer in a 2-(2′,4′-dinitrobenzyl)phenanthroline derivative has been shown to be significant enough to make it thermally accessible. researchgate.netacs.org

The synthesis of these derivatives with extended aromatic bases is driven by the goal of tuning the energy levels of the molecule, which can have a profound impact on the stability and lifetime of the colored photoisomers.

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

| This compound | 2-Benzylpyridine | Fuming nitric acid, Sulfuric acid, low temperature | acs.orgrsc.org |

| 2-(2,4-Dinitrophenyl)-1H-imidazo[4,5-f] Current time information in Bangalore, IN.google.comphenanthroline | 1,10-Phenanthroline-5,6-dione, 2,4-Dinitrobenzaldehyde | Ammonium acetate, Glacial acetic acid, Reflux |

Structural Modifications Affecting Photochromic Properties

The photochromism of this compound and its derivatives is intrinsically linked to a photoinduced intramolecular proton transfer (PIPT). evitachem.com Upon irradiation, a proton is transferred from the methylene bridge to either the pyridine nitrogen, forming an NH tautomer, or to an oxygen of the ortho-nitro group, forming an OH tautomer. researchgate.netresearchgate.net These tautomers are responsible for the observed color change. The stability and interconversion of these photoisomers are highly sensitive to structural modifications of the parent molecule.

Introducing substituents on the pyridine ring or the dinitrobenzyl moiety can significantly alter the photochromic behavior. For example, studies on 2-(2,4-dinitrobenzyl)-3-methylpyridine have revealed unusual biexponential decay kinetics for the thermally activated back-proton transfer, suggesting the presence of two distinct NH conformers with different thermal stabilities. evitachem.com This contrasts with the typically monoexponential decay observed for the parent DNBP. evitachem.com

The position of substituents is also crucial. Research on 2-(2,4-dinitrobenzyl)-4-methylpyridine has highlighted the impact of crystal packing on the photochemical properties. researchgate.netevitachem.com In some crystalline forms, π-stacking interactions between the 2,4-dinitrophenyl group and other aromatic rings of neighboring molecules can provide deactivation pathways for the excited state that are faster than the proton transfer process, rendering the crystals photo-inert. researchgate.net

Furthermore, replacing the nitro groups with other electron-withdrawing groups, such as sulfone groups in 2-(2′,4′-diphenylsulfonylbenzyl)-pyridine, has been shown to retain photochromic activity, demonstrating that the fundamental PIPT mechanism is not exclusively dependent on the presence of nitro groups. researchgate.net The study of derivatives like 2-(2-nitro-4-cyanobenzyl)pyridine helps to further elucidate the electronic effects of different substituents on the photoisomerization process. evitachem.com

These findings underscore the delicate interplay between molecular structure, intermolecular interactions in the solid state, and the resulting photochromic properties.

| Structural Modification | Effect on Photochromic Properties | Reference |

| Methyl group at the 3-position of the pyridine ring | Biexponential decay kinetics of the NH tautomer | evitachem.com |

| Methyl group at the 4-position of the pyridine ring | Crystal packing effects can lead to photo-inertness | researchgate.netevitachem.com |

| Replacement of nitro groups with sulfone groups | Retention of photochromism | researchgate.net |

| Cyano group in place of a nitro group | Allows for study of electronic substituent effects | evitachem.com |

Photochromism and Tautomeric Interconversions of 2 2,4 Dinitrobenzyl Pyridine

Characterization of Tautomeric Forms

The photochromism of 2-(2,4-dinitrobenzyl)pyridine is underpinned by the existence of several tautomeric structures. These forms are distinguishable by the position of a proton, leading to significant differences in their electronic structure and, consequently, their absorption spectra. The primary tautomers involved in this process are the stable methylene (B1212753) (CH2) form, the photoinduced enamine (NH) tautomer, the aci-nitro (OH) tautomer, and an anionic (CNO-) form.

Identification of the Stable CH2 Form

The thermodynamically stable form of this compound is the CH2 tautomer. acs.org In its crystalline state or in solution, this form is typically pale yellow or colorless. researchgate.net Spectroscopic and X-ray diffraction studies have confirmed its molecular structure. researchgate.net Ab initio density functional theory calculations have been employed to further elucidate its geometric structure and vibrational spectra, showing good agreement with experimental data. In this configuration, the two aromatic rings, the pyridine (B92270) and the dinitrophenyl rings, are connected by a methylene (-CH2-) bridge. researchgate.net The angle between these two rings is a notable feature of its structure. researchgate.net

Characterization of Photoinduced NH (Enamine) Tautomer

Upon irradiation with UV light, the stable CH2 form converts to a metastable, intensely blue-colored species. acs.orgresearchgate.net This colored form is identified as the NH enamine tautomer. acs.org The formation of this tautomer involves the transfer of a proton from the methylene bridge to the nitrogen atom of the pyridine ring. researchgate.net This intramolecular proton transfer results in a quinoid structure, which is responsible for the characteristic blue color. researchgate.net The structure of this blue phototautomer has been confirmed through various spectroscopic methods, including IR, visible, and NMR spectroscopy. acs.org Specifically, analysis of the IR spectra of DNBP and its deuterated counterpart has solidified the enamine “NH” structure. acs.org Furthermore, 2D NOESY 1H NMR data have indicated that this tautomer predominantly exists in the cis configuration. acs.org The NH tautomer is relatively long-lived, with a lifetime of several hours at room temperature in its crystalline form. researchgate.net

Investigation of the Aci-nitro OH Tautomer

Research has revealed the involvement of another transient species in the photochromic process: the aci-nitro OH tautomer. nih.govjps.jp This tautomer is formed through the transfer of a proton from the methylene bridge to an oxygen atom of the ortho-nitro group. sapub.org While the long-lived blue coloration is attributed to the NH tautomer, the OH tautomer has been identified as a key intermediate. nih.govacs.org Theoretical modeling of the ground-state potential energy surface suggests that the OH tautomer is less stable than the NH form but is the kinetically preferred product of the initial photo-excitation. nih.govacs.org Once formed, the aci-nitro group of the OH tautomer can undergo a low-energy rotation, facilitating the delivery of the proton to the pyridine nitrogen, thus leading to the more stable NH tautomer. nih.govacs.org Flash photolysis studies in benzene (B151609) solution have detected a transient absorption at 335 nm, which has been assigned to a non-relaxed form of the OH state. This species decays within microseconds at room temperature to form the OH tautomer, which subsequently interconverts to the NH tautomer. researchgate.netacs.org

Detection of the Anion Form (CNO-)

In aqueous solutions, the photochromic behavior of DNBP is further complicated by the presence of an anion form, denoted as CNO-. researchgate.net Upon irradiation, the initially formed enamine (NH) tautomer can rapidly equilibrate with its conjugate base, the CNO- anion. researchgate.net This anion exhibits a maximum absorption at a different wavelength (λmax=420 nm) compared to the NH tautomer (λmax=520 nm). researchgate.net Time-resolved resonance Raman spectroscopy has also identified an anion as a shorter-lived transient species, acting as an intermediate in the formation of the longer-lived NH quinoid tautomer. researchgate.net The study of the pH-rate profile for the decay of both the NH and CNO- species has allowed for the direct determination of the acidity constant (pKa) of the NH tautomer. researchgate.net

| Tautomeric Form | Color | Key Identifying Feature | Method of Detection |

| CH2 | Pale Yellow/Colorless researchgate.net | Methylene bridge (-CH2-) researchgate.net | X-ray Diffraction, Spectroscopic Methods researchgate.net |

| NH (Enamine) | Deep Blue acs.orgresearchgate.net | N-H quinoid structure researchgate.net | IR, Visible, and NMR Spectroscopy acs.org |

| OH (Aci-nitro) | Colorless Intermediate researchgate.net | O-H bond on nitro group sapub.org | Flash Photolysis, Transient Absorption researchgate.netacs.org |

| CNO- (Anion) | Absorbs at 420 nm researchgate.net | Conjugate base of NH tautomer researchgate.net | Time-resolved Resonance Raman, Flash Photolysis researchgate.netresearchgate.net |

Photoinduced Tautomerization Pathways

The conversion of the stable CH2 form of this compound to its colored tautomers upon exposure to light involves complex reaction pathways. These pathways can be influenced by the medium (solution or solid state) and temperature. The primary event is an intramolecular proton transfer, which can occur through different routes.

Direct CH2 to NH Conversion

Spectroscopic investigations have concluded that the photoexcited CH2 form can isomerize directly to the quinoid NH blue form. This process involves the transfer of a hydrogen atom from the methylene bridge to the pyridine nitrogen (CH2-C=N → CH=N-H) during the bending vibration of the CH2-C=N group in the electronically excited molecule. researchgate.net Femtosecond pump-probe transient absorption spectroscopy has been used to estimate the reaction time for this intramolecular proton transfer to be in the range of 320 to 500 femtoseconds. researchgate.net However, theoretical modeling suggests that a direct proton jump from the CH form to the NH form would require a significant rotation of the aromatic rings and face a high energy barrier in the ground state. nih.govacs.org This suggests that while a direct pathway from the excited state is possible and extremely fast, other pathways involving intermediates may also be significant, particularly in the ground state. researchgate.netnih.gov

The phenomenon of photochromism in this compound (α-DNBP) involves a fascinating series of intramolecular proton transfers, leading to the formation of different tautomeric forms. acs.org This process is initiated by the absorption of UV light, which transforms the stable, colorless CH2 form into either a yellow OH form or a long-lived blue NH form. acs.org The specific pathway and the resulting photoproducts are influenced by factors such as temperature and the surrounding environment. acs.orgresearchgate.net

Pathway via an Aci-nitro (OH) Intermediate

Upon photoexcitation, one of the key reaction pathways involves the formation of an aci-nitro intermediate, also referred to as the OH form. jps.jpsapub.org This process is understood to be an intramolecular proton transfer where a proton moves from the methylene bridge to an oxygen atom of the ortho-nitro group. sapub.orgrsc.org Time-resolved spectroscopic studies have been instrumental in elucidating this pathway. researchgate.net

Flash photolysis experiments have revealed the transient existence of the OH form, which has a characteristic absorption band in the range of 390–410 nm and a lifetime of approximately 1 microsecond in solution. researchgate.net This aci-nitro intermediate is considered less stable than the NH tautomer and can thermally convert to it. jps.jpsapub.org The formation of the OH form is a crucial step, acting as a gateway to the subsequent formation of the more stable colored species. acs.org Theoretical calculations support the feasibility of this pathway, indicating that the nitro group actively assists in the proton transfer. nih.gov

Role of Precursor States and Colorless Intermediates

Research has identified the involvement of precursor states and colorless intermediates in the photochromic cycle of α-DNBP. acs.orgacs.org Studies conducted in poly(methyl methacrylate) (PMMA) films at low temperatures (≤50 K) have shown the concurrent formation of the NH tautomer and a stable, colorless intermediate. acs.orgacs.org This intermediate was observed to be stable for several hours under these conditions. acs.orgacs.org

Thermal Tautomerization and Relaxation Kinetics

The colored tautomers of this compound, the NH and OH forms, are metastable and will thermally revert to the original, colorless CH2 form. acs.org This relaxation process involves a series of proton transfers and its kinetics are influenced by various factors, including the specific tautomer, temperature, and the surrounding medium.

Kinetics of Back-Conversion from NH and OH Forms to CH2

The back-conversion from the colored NH and OH forms to the stable CH2 form is a thermally driven process. acs.org The kinetics of this decay have been found to follow first-order kinetics in a wide range of solvents. dtic.mil The lifetime of the colored species can vary significantly, from seconds in solution to hours in a crystalline state at room temperature. acs.org

In aqueous solutions, the decay of the NH and its conjugate base CNO- is a first-order process. researchgate.net The OH form is known to thermally relax to the NH form, which then undergoes a slower conversion back to the CH2 form. jps.jp The rate of this thermal back reaction is also dependent on the properties of the matrix in which the molecule is dispersed. For instance, in polymer matrices below their glass transition temperature (Tg), the decay of the colored forms can be described by second-order kinetics, whereas above Tg, it follows first-order kinetics. researchgate.net

Table 1: Lifetime of Colored Tautomers in Different Environments

| Tautomer | Environment | Lifetime |

| NH Form | Ethanol Solution | 4.7 seconds |

| NH Form | Crystal | ~4.6 hours |

| Colored Form | Polymethylmethacrylate | Varies (dependent on Tg) researchgate.net |

| Colored Form | Polyethyl acrylate | Varies (dependent on Tg) researchgate.net |

| Colored Form | Polystyrene | Varies (dependent on Tg) researchgate.net |

Temperature Dependence of Thermal Relaxation

The rate of thermal relaxation of the colored tautomers is highly dependent on temperature. researchgate.netdtic.mil Early studies on crystalline α-DNBP reported activation energies for the fading reaction ranging from 15 to 24 kcal/mole. dtic.mil In solution, the fading process is much faster. dtic.mil

Transient absorption experiments conducted between 10 and 300 K have revealed two distinct proton transfer routes: a fast, temperature-independent process attributed to an excited-state reaction, and a much slower, thermally activated process. researchgate.netresearchgate.net The latter involves a multistep proton transfer in the ground state via a precursor. researchgate.netresearchgate.net At very low temperatures, such as in polymer films at ≤50 K, the colored NH tautomer and a colorless intermediate can be formed and remain stable for extended periods. acs.org Warming the sample then allows the colorless intermediate to convert to the NH tautomer. acs.org This demonstrates that the thermal energy is crucial for overcoming the energy barriers in the ground-state relaxation pathway.

Multistep Proton Transfer in Ground State

The thermal back reaction from the colored forms to the CH2 form is not a simple, single-step process but rather a multistep proton transfer in the ground state. researchgate.net This is particularly evident from studies that have identified a precursor state in the reaction pathway. researchgate.netresearchgate.net This precursor is involved in a thermally activated, slower proton transfer route. researchgate.net

First-principles molecular dynamics simulations have provided further insight, showing that during the thermal proton transfer, a hydrogen bond forms intermediately between the ortho-nitro group and the migrating proton. researchgate.net This "bridge" facilitates the transfer between the initial and final forms. researchgate.net Theoretical modeling also suggests that while the NH and OH forms can interconvert directly, the conversion from the initial CH2 form to either of the colored tautomers requires significant rotation of the aromatic rings, indicating a substantial energy barrier for a direct jump in the ground state. nih.gov The flexibility of the aci-nitro group in the OH form is crucial for overcoming this barrier, even when the initial geometry for proton transfer is not ideal. nih.gov

Solution-State vs. Solid-State Photochromic Behavior

The photochromic behavior of this compound is markedly influenced by its physical state, exhibiting distinct characteristics in solution versus the solid crystalline form. acs.org These differences arise from the varying degrees of molecular mobility and intermolecular interactions in each environment.

In the solid state, particularly in crystalline form, the photoinduced proton transfer leads to a metastable colored tautomer with a significantly long lifetime, on the order of hours at room temperature. researchgate.netdtic.mil The rigid crystal lattice restricts molecular motion, which can stabilize the colored form. researchgate.net However, the molecular packing within the crystal can also play a dominant role in the photoactivity, sometimes leading to photo-inert systems if the arrangement facilitates faster deactivation channels for the excited state. researchgate.net The thermal back reaction in the solid state has been observed to have a high activation energy. dtic.mil

In solution, the photochromism is also readily observed, but the dynamics are generally much faster. acs.org The lifetime of the colored species in solution is typically on the order of seconds. The greater molecular freedom in solution allows for more rapid conformational changes and interconversions between the different tautomeric forms. acs.org For example, flash photolysis studies in benzene solution have been crucial in identifying transient species like the colorless intermediate and the OH tautomer, which have very short lifetimes. acs.orgacs.org The nature of the solvent can also influence the reaction kinetics and the relative stability of the different tautomers. dtic.milresearchgate.net

Table 2: Comparison of Photochromic Properties in Solution and Solid State

| Property | Solution State | Solid State (Crystal) |

| Lifetime of Colored Form | Seconds | Hours researchgate.netdtic.mil |

| Reaction Dynamics | Faster, more rapid interconversions acs.org | Slower, influenced by crystal packing researchgate.net |

| Key Intermediates Observed | Transient species like colorless intermediate and OH tautomer readily detected acs.orgacs.org | Precursor states identified, long-lived colored tautomer acs.orgresearchgate.net |

| Environmental Influence | Solvent properties affect kinetics and stability dtic.milresearchgate.net | Molecular packing is a dominant factor researchgate.net |

Solution-State vs. Solid-State Photochromic Behavior

Influence of Solvent on Tautomer Lifetimes and Equilibria

The photochromism of this compound (α-DNBP) is fundamentally influenced by the solvent environment, which affects the stability and interconversion rates of its tautomeric forms. Upon irradiation with UV light, the stable, colorless CH form can convert into two colored species: the aci-nitro acid isomer (OH form) and the N-H quinoid tautomer (NH form). The ratio and lifetimes of these forms are highly dependent on the solvent's properties. acs.orgjps.jp

In solution, the lifetime of the colored forms is on the order of seconds at room temperature, a stark contrast to the hours-long lifetime observed in the crystalline state. acs.org Flash photolysis studies in benzene solution have identified a transient species with an absorption maximum at 335 nm. This species, suggested to be a nonrelaxed tautomeric form of the OH state, decays within a few microseconds at room temperature, subsequently forming the OH tautomer, which then interconverts to the more stable blue NH tautomer. acs.orgresearchgate.net

Aqueous solutions introduce further complexity due to pH-dependent equilibria. Flash photolysis studies in water have shown that the irradiation of the CH form produces the NH enamine tautomer (λmax=520 nm), which rapidly equilibrates with its conjugate base, CNO− (λmax=420 nm). researchgate.net The decay of these species is a first-order process, and the pH-rate profile has allowed for the direct determination of the acidity constant (pKa) of the NH tautomer, found to be 5.94 ± 0.12 (I=0.1 M). researchgate.net This highlights the crucial role of proton transfer mechanisms in aqueous media, with previous reports of large solvent dependence now attributed to minute acid impurities. researchgate.net

In more rigid environments, such as poly(methyl methacrylate) (PMMA) films, the behavior changes again. At low temperatures (≤50 K), photolysis leads to the simultaneous formation of the NH tautomer and a colorless intermediate that is stable for several hours. acs.orgresearchgate.net This intermediate can then react upon warming to produce the NH tautomer in a higher yield than through direct photolysis. researchgate.netuc.pt

Table 1: Influence of Environment on Tautomer Behavior of this compound

| Environment | Observed Species & Intermediates | Lifetime of Colored Form | Key Findings |

|---|---|---|---|

| Benzene Solution | OH tautomer, NH tautomer, transient precursor (335 nm) | Microseconds (transient), Seconds (colored forms) | A transient species decays to the OH form, which then converts to the NH tautomer. acs.orgresearchgate.net |

| Aqueous Solution | NH tautomer (520 nm), CNO⁻ conjugate base (420 nm) | Governed by pH-dependent first-order kinetics | Rapid equilibrium exists between the NH tautomer and its conjugate base; pKa of NH is 5.94. researchgate.net |

| PMMA Film (Amorphous) | NH tautomer, OH tautomer, stable colorless intermediate | Hours (for intermediate at ≤50 K) | At low temperatures, a stable intermediate forms, which enhances the yield of the NH tautomer upon warming. acs.orgjps.jpresearchgate.net |

| Ethanol Solution | Colored form (polymethin constitution proposed) | Different from crystalline state | Behavior in supercooled melts and ethanolic solutions differs, suggesting structural variations of the colored form. researchgate.net |

Photochromism in Crystalline vs. Amorphous States

The photochromic characteristics of this compound are markedly different when comparing its crystalline and amorphous phases. These differences arise primarily from variations in molecular packing, mobility, and intermolecular interactions within the solid matrix.

In the crystalline state, α-DNBP exhibits robust photochromism, transforming from a pale yellow or sandy brown solid to a deep blue color upon UV irradiation. evitachem.comsapub.org This coloration is due to a photoinduced intramolecular proton transfer (PIPT) that generates a metastable colored tautomer, which has a lifetime of several hours at room temperature. researchgate.net X-ray diffraction has confirmed the structure of this blue phototautomer, providing direct evidence for a nitro-assisted proton transfer mechanism. nih.gov The process in the crystal is described as a two-photon excitation event. nih.govnih.gov The rigid crystalline lattice restricts large molecular rearrangements, which contributes to the long lifetime of the colored state. jps.jp Molecular packing and the presence of specific intermolecular hydrogen bonds in the crystal are critical factors that can dominate over intrinsic molecular properties, determining whether the crystal is photoactive or photoinert. sapub.orggrafiati.com

The rate of the initial coloring process upon UV irradiation is also affected by the physical state. In crystals, this process has a small activation energy of 0.06 eV. researchgate.net The different environments provided by the crystalline lattice versus an amorphous polymer host lead to distinct kinetic and thermodynamic profiles for the photochromic system.

Table 2: Comparison of Photochromic Properties in Crystalline and Amorphous States

| Property | Crystalline State | Amorphous State (in PMMA) |

|---|---|---|

| Initial Color | Pale yellow / Sandy brown | Colorless dispersion |

| Colored Form | Deep blue | Dark blue |

| Primary Photoproduct(s) | Metastable NH tautomer | NH tautomer and OH tautomer |

| Lifetime of Colored Form (RT) | Several hours | Seconds to minutes |

| Key Intermediate | Precursor state identified at low temp. researchgate.net | Stable colorless intermediate formed at low temp. (≤50 K). researchgate.netuc.pt |

| Reaction Mechanism | Two-photon induced intramolecular proton transfer. nih.govnih.gov | Photoinduced intramolecular proton transfer. jps.jp |

| Thermal Back Reaction | Slow thermal decay to CH form. | OH form thermally converts to NH form; NH form decays to CH form. jps.jp |

| Photochemical Bleaching | Small bleaching effect with visible light. researchgate.net | Both NH and OH forms revert to CH₂ form upon visible light photolysis. jps.jp |

| Controlling Factors | Molecular packing and crystal lattice forces are dominant. grafiati.com | Polymer matrix rigidity and local environment. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-benzylpyridine (B1664053) |

| 1-(2,4-dinitrophenyl)-1-(2-pyridine)ethane |

| 2-(2,4-dinitrobenzyl)-3-methylpyridine |

| 2-(2,4-dinitrobenzyl)-4-methylpyridine |

| 4-(2,4-dinitrobenzyl)-pyridine |

| 4'-(2,4-dinitrobenzyl)-4-methyl-2,2'-bipyridine |

| 2-(2-Nitro-4-cyanobenzyl)pyridine |

| Cinnamaldehyde semicarbazone |

| Benzaldehyde phenylhydrazone |

| 3,5-dinitrosalicylic acid |

| 2-hydroxy-1,3-propanediamine |

| 2-thienylcarboxaldehydes |

| 2-chloronicotinate |

| imidazole |

| benzimidazole |

| furo[3,2-c]pyridine |

| 2-methylfuro[3,2-c]pyridine |

| Current time information in Bangalore, IN.benzofuro[3,2-c]pyridine |

| isonicotinamide |

| 4-methylpyridine |

| isoquinoline |

| 2-pyridones |

| 4-pyridones |

| 4-pyridinethione |

Mechanistic Investigations of Proton Transfer in 2 2,4 Dinitrobenzyl Pyridine

Photoinduced Proton Transfer (PIPT) Mechanisms

Upon irradiation with UV light, 2-(2,4-dinitrobenzyl)pyridine undergoes a photoinduced intramolecular proton transfer (PIPT), leading to the formation of colored tautomers. nii.ac.jpevitachem.com This process is central to its photochromic behavior and involves several key mechanistic steps and competing pathways.

Intramolecular Proton Transfer Dynamics

The photochromism of DNBP is characterized by the transfer of a proton from the methylene (B1212753) bridge to either the pyridine (B92270) ring, forming an N-H quinoid tautomer (NH form), or to the ortho-nitro group, creating an aci-nitro acid isomer (OH form). researchgate.netnii.ac.jp The NH tautomer is responsible for the characteristic blue coloration observed upon irradiation. acs.orgnih.gov Studies have shown that the enamine "NH" structure is the predominant blue phototautomer, existing mainly in the cis configuration. acs.org The initial colorless state is referred to as the CH form. nii.ac.jp

Following photoexcitation, a rapid relaxation from the initial excited state occurs, leading to the formation of a relatively stable intermediate that acts as a precursor to the proton transfer. researchgate.net This intermediate then relaxes to the ground state of the proton-transferred aci-nitro structure on a nanosecond timescale. researchgate.net

Role of the Ortho-Nitro Group in Proton Transfer Assistance (NAPT)

The ortho-nitro group plays a crucial, assisting role in the proton transfer process, a mechanism termed nitro-assisted proton transfer (NAPT). nih.govacs.org Theoretical and experimental studies have demonstrated that this group actively participates in the transfer of the proton from the methylene group to the pyridine nitrogen. acs.org It is believed that an oxygen atom of the ortho-nitro group is the primary basic site that interacts with and abstracts the benzylic proton. iucr.org

This NAPT mechanism is vital for overcoming the high energy barrier associated with a direct proton jump from the methylene carbon to the pyridine nitrogen. nih.govacs.org The flexibility of the aci-nitro group, once formed, allows for an energetically favorable rotation to deliver the proton to the nitrogen acceptor. nih.govacs.org The rotational freedom of this ortho-nitro group within the crystal structure is a critical factor for photochromic activity.

Ultrafast Proton Transfer in Femtosecond Regime

Femtosecond pump-probe transient absorption spectroscopy has been instrumental in elucidating the ultrafast nature of the intramolecular proton transfer in DNBP. researchgate.netresearchgate.net These studies have revealed that the initial proton transfer event occurs on an incredibly fast timescale, estimated to be between 320 and 500 femtoseconds. researchgate.netresearchgate.net This ultrafast reaction is attributed to the fact that PIPT does not necessitate large molecular rearrangements, allowing for rapid and efficient transfer even in the solid state. nii.ac.jp The dynamics on this short timescale show a very fast relaxation of approximately 400 ± 100 fs from the initial excited state. researchgate.net

Competing Proton Transfer Routes (Fast Direct vs. Thermally Activated)

Transient absorption experiments conducted over a range of temperatures have identified two competitive routes for proton transfer in crystalline DNBP. researchgate.net

A fast, direct, and temperature-independent route: This pathway is assigned to an excited-state process where the proton transfer occurs rapidly upon photoexcitation. researchgate.net

A much slower, thermally activated route: This pathway involves a multistep proton transfer in the ground state, proceeding through a precursor state which has been identified as an additional tautomer. researchgate.net

Thermal Proton Transfer Mechanisms

In addition to the photoinduced pathways, proton transfer in this compound also occurs through thermal mechanisms, governing the reversion from the colored forms back to the stable initial state and the interconversion between different tautomers.

Ground-State Proton Transfer Pathways and Barriers

The ground-state potential energy surface of DNBP reveals the energetic landscape for thermal proton transfer. nih.gov Theoretical modeling indicates that while the NH and OH tautomers can interconvert through a direct proton transfer, the transformation from the initial CH form to either the OH or NH form requires significant rotation of the aromatic rings. nih.gov

In the ground state, the OH form is less stable but is the kinetically preferred product over the NH form. nih.gov Once the OH tautomer is formed, it can thermally relax to the more stable NH form, partially via an anion intermediate, before eventually returning to the most stable CH form. nii.ac.jp The involvement of the ortho-nitro group is also crucial for the thermal back-reaction from the NH to the CH form. The energy barrier for this thermal back transfer can be influenced by the surrounding environment, such as the crystal lattice. acs.org

Table 1: Key Tautomeric Forms and Intermediates in this compound Proton Transfer

| Form/Intermediate | Description | Role in Proton Transfer |

|---|---|---|

| CH Form | The initial, stable, colorless form of the molecule. nii.ac.jp | Ground state before photoexcitation. |

| NH Tautomer | N-H quinoid tautomer, responsible for the blue color. acs.orgnih.gov | A primary photoproduct of PIPT. |

| OH Tautomer | Aci-nitro acid isomer. nii.ac.jp | An intermediate photoproduct, can convert to the NH form. nih.gov |

| Anion Form | Aci-nitro anion, an intermediate species. nii.ac.jp | Involved in the thermal relaxation from the OH to the NH form. nii.ac.jp |

| Precursor State | An additional tautomer formed in a thermally activated route. researchgate.net | Intermediate in the slower, multi-step ground-state proton transfer. |

Involvement of Hydrogen Bonding in Thermal Proton Transfer

The thermal reversion of the photo-induced colored tautomers of this compound back to its stable colorless form is a process significantly influenced by hydrogen bonding. The ortho-nitro group plays a critical role in facilitating this proton transfer. acs.orgacs.org First-principles molecular dynamics simulations have demonstrated that during the thermal proton transfer, an intermediate hydrogen bond forms between the ortho-nitro group and the migrating proton. researchgate.netresearchgate.net This hydrogen bond effectively acts as a "bridge," connecting the initial (educt) and final (product) forms of the molecule. researchgate.net

The process involves the transfer of a proton from the methylene bridge to either the pyridine ring, forming an NH bond, or to the neighboring nitro group, creating an OH bond. researchgate.net The formation of the aci-nitro tautomer (OH form) is a key step; this tautomer is less stable but kinetically preferred over the enamine (NH) tautomer in the ground state. acs.orgnih.gov Once formed, the aci-nitro group can rotate with a low energy cost to deliver the proton to the nitrogen acceptor on the pyridine ring. acs.orgnih.gov This mediation by the nitro group, facilitated by its structural flexibility, is crucial for overcoming the high energy barrier associated with a direct proton jump from the methylene carbon to the pyridine nitrogen. acs.orgnih.gov

The molecular environment, particularly through intermolecular hydrogen bonding, can also exert significant control over the thermal back reaction. In studies of the derivative 2-(2,4-dinitrobenzyl)-3-methylpyridine, the stability of the colored NH tautomer was found to be influenced by its interaction with neighboring molecules. acs.org While calculations on an isolated molecule showed little change in reaction enthalpy with phase transitions, including a neighboring molecule that forms an intermolecular hydrogen bond (-N1−H···O3-) significantly stabilized the NH form. acs.org This stabilization was more pronounced in the low-temperature phase compared to the high-temperature phase. acs.org This environmental effect leads to different thermal stabilities, as evidenced by the biexponential decay observed in this specific derivative, which corresponds to two different NH conformers with distinct activation energies for the back reaction. acs.org

Table 1: Activation Energies for Thermal Back Proton Transfer in Crystalline 2-(2,4-dinitrobenzyl)-3-methylpyridine This table illustrates the effect of the molecular environment on the thermal stability of different NH conformers.

| Decay Component | Activation Energy (kcal mol⁻¹) |

| Fast Decay | 18.9 |

| Slow Decay | 27.2 |

| Data sourced from a biexponential analysis of decay curves at various temperatures. acs.org |

Solvent Participation in Thermal Regeneration

The mechanism of the thermal decay of the photo-induced colored forms of this compound back to the stable state can be influenced by the solvent. Studies in aqueous solutions indicate that the decay of the enamine (NH) tautomer and its conjugate base (CNO⁻) is subject to mechanisms of proton transfer that are prevalent in the aqueous medium. researchgate.net In solution, the thermal decay to the ordinary form can proceed through at least two different mechanisms, with the dominant pathway being dependent on factors such as temperature and pH. researchgate.net

Quantum Mechanical Tunneling Effects

In the photochromism of this compound, transient absorption experiments conducted at temperatures ranging from 10 to 300 K reveal two competing routes for proton transfer. researchgate.netresearchgate.net One of these is a fast, direct, and temperature-independent process. researchgate.netresearchgate.net This lack of temperature dependence is a hallmark of a quantum mechanical tunneling event and is assigned to a process occurring in an excited state. researchgate.netresearchgate.net

In contrast to the processes observed in the excited state at low temperatures, there is no evidence for quantum mechanical tunneling in the ground-state reactions of this compound. researchgate.netacs.org The thermally activated, slower proton transfer route involves a multi-step process in the ground state via a precursor state, which is assigned to an additional tautomer. researchgate.netresearchgate.net Low-temperature measurements that clearly show tunneling in the excited state have found no corresponding evidence for such phenomena in ground-state processes. researchgate.netresearchgate.netacs.org

Spectroscopic Characterization and Dynamic Studies

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of 2-(2,4-Dinitrobenzyl)pyridine and its isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Tautomer Distinction

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for distinguishing between the different tautomers of this compound. The photochromism of this compound involves a reversible photoinduced or thermally activated proton transfer (PT) reaction. researchgate.net The stable, pale-yellow form is the CH₂ tautomer, which, upon irradiation with UV light, converts to a metastable, dark-blue tautomer. researchgate.net

Analysis of the IR spectra of this compound and its deuterated analog has confirmed the structure of the blue phototautomer as the 'enamine' NH form. researchgate.net This tautomer is characterized by the transfer of a proton from the methylene (B1212753) bridge to the nitrogen atom of the pyridine (B92270) ring. The ortho-nitro group plays a critical role in assisting this proton transfer. researchgate.net The resulting NH tautomer is relatively long-lived, with lifetimes reported to be approximately 4.6 hours in the crystalline state and 4.7 seconds in ethanol. researchgate.net

Ab initio density functional theory (DFT) calculations have been used to complement experimental FT-IR data, providing calculated vibrational wavenumbers that show good agreement with experimental structures and vibrations. researchgate.net These combined experimental and theoretical studies help in the definitive assignment of vibrational modes to the specific tautomeric forms.

Near-Infrared (NIR) FT-Raman Spectroscopy of Photo-sensitive Forms

To avoid phototransformation during analysis, Near-Infrared (NIR) FT-Raman spectroscopy is the technique of choice for studying the photo-sensitive CH₂ form of this compound. researchgate.net By using an excitation source in the near-infrared, such as a Nd:YAG laser, the Raman spectrum of the initial, photo-sensitive tautomer can be acquired without inducing the photochromic reaction. researchgate.netresearchgate.net This non-destructive approach allows for the detailed vibrational characterization of the ground-state molecule before it undergoes any light-induced structural changes.

Time-Resolved Resonance Raman Spectroscopy of Transient Species

The dynamics and structures of the short-lived intermediates involved in the photochromic process of this compound have been successfully investigated using time-resolved resonance Raman spectroscopy. researchgate.netresearchgate.net This technique has enabled the detection of two distinct transient species. researchgate.netresearchgate.net

The shorter-lived transient, with a decay time of approximately 1 to 5 microseconds in an acetonitrile (B52724) solution, has been identified as an anion intermediate. researchgate.net The longer-lived species, which decays over several hundred milliseconds, is the N-H quinoid tautomer—the blue-colored species observed in the photo-activated state. researchgate.net The photochromic mechanism is thus interpreted as a process involving both this anion and the N-H quinoid tautomer. researchgate.net These findings clarify the pathway of the photo-induced transformation, identifying the key intermediates that lead to the final, colored product.

Polarization-Resolved Spontaneous and Nonlinear Raman Scattering

Detailed vibrational characterization of the stable CH form of this compound in solution has been achieved through a combination of density functional theory (DFT) and advanced Raman techniques, including polarization-resolved spontaneous and nonlinear Raman scattering. nih.govacs.orgacs.org These methods provide a deeper understanding of the molecule's vibrational modes. nih.govacs.org

A significant achievement of this approach is the experimental differentiation of the symmetric stretching vibrations of the two nitro groups located at the ortho and para positions of the benzyl (B1604629) ring. nih.govacs.org This distinction is possible primarily due to their different Raman depolarization ratios, a finding that is supported by theoretical predictions. nih.govacs.org Furthermore, time-delayed polarization-resolved coherent anti-Stokes Raman scattering (CARS) experiments have shown an even more pronounced differentiation between the two nitro groups compared to spontaneous Raman experiments. nih.govacs.org This detailed characterization of the initial CH form is essential for interpreting future studies on the ultrafast photoinduced intramolecular proton transfer, where a nitro group acts as the proton acceptor. nih.govacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful lens through which to view the tautomerization processes, providing information on atomic-level structural changes in the solid state.

Solid-State NMR for Photo-induced and Thermally Activated Tautomerization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the photo-induced and thermally activated tautomerization of this compound. researchgate.net These studies have revealed significant differences in the behavior of the compound depending on its physical state. researchgate.net

When polycrystalline powders of the compound were analyzed before and after UV irradiation, high-resolution ¹H and ¹³C spectra remained similar. researchgate.net However, when this compound was doped into PVC films, the spectral data showed significant changes upon irradiation. researchgate.net From the recovery of the proton NMR signal, the lifetimes of the phototautomer in these PVC films were determined to be 2.4 hours or 6 days, indicating that the polymer matrix affects the stability of the tautomers. researchgate.net

Furthermore, temperature-variation studies of the ¹H spectrum in solid samples indicate the presence of at least two stable conformational isomers. researchgate.net This suggests that even in the solid state, the molecule can exist in different spatial arrangements, which can influence its photoactivity.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy provides real-time observation of the rapid photophysical and photochemical events that occur immediately after light absorption.

The fundamental step of the photochromic process, the intramolecular proton transfer, occurs on an extremely short timescale. This has been investigated using femtosecond pump-probe transient absorption spectroscopy. researchgate.net These experiments have timed the intramolecular proton transfer reaction to occur within 320 to 500 femtoseconds (fs) after photoexcitation. researchgate.netresearchgate.net Further analysis of the dynamics reveals a very fast relaxation from the initial excited state, occurring in approximately 400 ± 100 fs, which leads to the formation of an intermediate species that is a direct precursor to the proton transfer event. researchgate.net

Table 2: Ultrafast Dynamics of this compound

| Process | Technique | Measured Time Scale |

| Intramolecular Proton Transfer | Femtosecond Transient Absorption | 320 - 500 fs |

| Initial Excited State Relaxation | Femtosecond Transient Absorption | ~400 ± 100 fs |

Following the initial ultrafast proton transfer, a cascade of events involving several short-lived transient species occurs. Time-resolved spectroscopic techniques have been instrumental in identifying and characterizing these intermediates.

Femtosecond transient absorption experiments have successfully distinguished three different transient signals at various time delays after the initial pump pulse. researchgate.netresearchgate.net The initial relaxation leads to a relatively stable intermediate, which then relaxes to the ground state of the proton-transferred aci-nitro structure on a nanosecond timescale. researchgate.net

Flash photolysis studies conducted in benzene (B151609) solution have identified a distinct, colorless intermediate species characterized by a transient absorption maximum at 335 nm. researchgate.netuc.pt This intermediate is stable for several hours at low temperatures (≤50 K) but decays within a few microseconds at room temperature. researchgate.netuc.pt Its decay pathway involves transformation into an OH tautomer, which subsequently interconverts to the more stable NH tautomer. uc.pt

Furthermore, time-resolved resonance Raman spectroscopy has provided evidence for two key transient species in acetonitrile solution. researchgate.net

A shorter-lived species, identified as the anion, with a decay time of about 1 to 5 microseconds (μs). This anion acts as an intermediate in the reaction pathway. researchgate.net

A longer-lived species, the N-H quinoid tautomer, which is responsible for the characteristic blue color of the photoactivated form. This species has a much longer decay time, lasting several hundred milliseconds. researchgate.net

UV-Visible Spectroscopy

Upon irradiation with UV light, the typically colorless or pale yellow this compound (the CH₂ form) undergoes a significant color change to dark blue. nii.ac.jp UV-Vis spectroscopy shows that this blue color is not due to a single species but is a composite absorption from a mixture of three distinct photoproducts in the visible region:

The N-H quinoid tautomer (NH form)

The aci-nitro acid isomer (OH form)

The aci-nitro anion (anion form) nii.ac.jp

Flash photolysis experiments in aqueous solutions have provided specific absorption maxima for these species. The enamine (NH) tautomer shows a maximum absorption (λₘₐₓ) at 520 nm, while its conjugate base, the aci-nitro anion (CNO⁻), has a λₘₐₓ at 420 nm. researchgate.net The thermal fading of the blue color back to the colorless state follows first-order kinetics, with a rate that is highly dependent on the pH of the solution. researchgate.net The initial coloring process is also sensitive to temperature; a reduction in the rate of coloration at lower temperatures indicates a thermal activation energy barrier of 0.06 eV for the process. researchgate.net

Table 3: Spectroscopic and Kinetic Data from UV-Vis Studies

| Species/Process | Technique | λₘₐₓ / Parameter | Value |

| NH Tautomer | Flash Photolysis (aq.) | Absorption Maximum | 520 nm |

| aci-nitro Anion (CNO⁻) | Flash Photolysis (aq.) | Absorption Maximum | 420 nm |

| Fading Reaction | UV-Vis Spectroscopy | Reaction Kinetics | First-Order |

| Coloration Process | Temperature-Dependent Spectroscopy | Activation Energy | 0.06 eV |

Luminescence Spectroscopy

Upon ultraviolet (UV) photolysis at low temperatures in polymer films, this compound (α-DNBP) transforms from its stable, colorless form (CH2) into photoproducts that absorb in the visible region. researchgate.netnii.ac.jp These photoproducts consist of two distinct tautomeric species: the NH form and the OH form. researchgate.netnii.ac.jp The OH form is observed to thermally convert to the more stable NH form. researchgate.netnii.ac.jp

Luminescence spectroscopy has been instrumental in identifying and characterizing these tautomers for the first time. nii.ac.jp Both the NH and OH forms are luminescent, and their emission spectra are distinct, allowing for their individual study. nii.ac.jp It has also been observed that both of these colored forms can revert to the original colorless CH2 form upon photolysis with visible light. nii.ac.jp Flash photolysis studies have identified transient absorption bands for these forms, with the OH form absorbing around 400 nm and 490 nm, and the NH quinoid tautomer absorbing at approximately 570 nm. researchgate.net

| Tautomer | Observed Property | Wavelength (nm) | Reference |

| OH form | Transient Absorption | ~400, ~490 | researchgate.net |

| NH form | Transient Absorption | ~570 | researchgate.net |

| NH form | Luminescence | Broad, no vibronic structure | nii.ac.jp |

| OH form | Luminescence | With vibronic structures | nii.ac.jp |

The luminescence spectra of the two tautomeric forms of this compound exhibit notable differences in their fine structure. The emission from the OH form is characterized by the presence of vibronic structures. nii.ac.jp This suggests that the vibrational energy levels of the OH tautomer are well-defined and coupled to the electronic transition responsible for luminescence.

In contrast, the luminescence spectrum of the NH form is broad and lacks any discernible vibronic structure. nii.ac.jp This indicates a more complex or congested set of vibrational levels, or faster relaxation processes that obscure the fine details of the emission.

A key finding from dynamic studies is that the observed decay time of the luminescence for these species is significantly shorter than the estimated radiative lifetime. nii.ac.jp This disparity strongly suggests that non-radiative relaxation processes are the dominant pathways for the decay of the excited states of both the NH and OH tautomers. researchgate.netnii.ac.jp These non-radiative channels effectively compete with luminescence, reducing the quantum yield of light emission.

Computational and Theoretical Investigations of 2 2,4 Dinitrobenzyl Pyridine

Quantum Chemical Calculation Methods

A range of computational methods, from high-level ab initio techniques to more efficient semiempirical approaches, have been utilized to study the complexities of DNBP.

Ab Initio Methods (Hartree-Fock, MRD-CI) for Isomerization Modeling

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in modeling the isomerization of DNBP. The Hartree-Fock (HF) method, a foundational ab initio approach, has been used to study the ground and excited states of the isomers and the transition state for the isomerization process. acs.org To achieve higher accuracy, particularly for the excited states, the Multi-Reference Singles and Doubles Configuration Interaction (MRD-CI) method has been employed. acs.orgacs.org

Due to the computational cost of these high-level methods, a model system, the isomerization of methylimine to vinylamine, was initially investigated to represent the proton-transfer reaction in DNBP. acs.orgacs.org The MRD-CI calculations on this model system revealed a significant energy barrier in the ground state, which is substantially lower in the excited states, explaining the photo-induced nature of the reaction. acs.org These calculations also highlighted the different electronic characters (nπ* vs. ππ*) of the excited states of the two isomers. acs.org

| Method | Application in DNBP Isomerization Studies | Key Findings from Model System (Methylimine to Vinylamine) |

| Hartree-Fock (HF) | Study of ground and excited states of isomers and transition states. acs.orgresearchgate.net | Provides a fundamental, albeit less accurate, picture of the electronic structure. |

| MRD-CI | High-accuracy investigation of ground and excited states, particularly important for understanding photo-induced reactions. acs.orgacs.org | Ground state has a high energy barrier (77 kcal/mol). Excited states (S1 and T1) have significantly lower barriers. acs.org |

Density Functional Theory (DFT) for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the structural and vibrational properties of DNBP and its tautomers. ad-astra.ro DFT calculations, particularly those using hybrid functionals, offer a good balance between accuracy and computational efficiency.

Researchers have performed DFT calculations to optimize the geometries of the stable pale yellow CH2 tautomer and the photo-induced dark blue NH tautomer. The results have shown good agreement with experimental data obtained from X-ray diffraction, although some discrepancies exist due to the fact that calculations are performed on isolated molecules in the gas phase while experiments are conducted on crystals. For instance, the calculated C-C distances between the methylene (B1212753) carbon and the pyridine (B92270) and benzene (B151609) rings are in excellent agreement with experimental values.

Vibrational spectra calculated using DFT have also been compared with experimental Raman and infrared spectra, showing good coincidence and allowing for the assignment of fundamental vibration frequencies for both the CH2 and NH tautomers. researchgate.net

Semiempirical Methods (PM3-SCF, PM3-MRD-CI) for Larger Systems

For larger molecular systems, including derivatives of DNBP, semiempirical methods provide a computationally feasible approach. acs.orgacs.org These methods, such as PM3 (Parametric Model number 3), are based on Hartree-Fock theory but incorporate parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov

The PM3-SCF (Self-Consistent Field) and PM3-MRD-CI methods have been used to investigate the isomerization of DNBP and its derivatives. acs.orgresearchgate.net The results from these semiempirical calculations for the model system (methylimine) were found to be in reasonably good qualitative agreement with the more rigorous ab initio MRD-CI results. acs.org The intrinsic reaction coordinate (IRC) formalism, implemented within semiempirical frameworks, has been used to map the reaction pathways from the optimized transition states, providing a detailed picture of the proton transfer mechanism. acs.orgresearchgate.net These studies have highlighted the crucial role of the ortho-nitro group in facilitating the proton transfer from the methylene group to the pyridine nitrogen. acs.orgacs.org

Hybrid Functionals and Basis Sets (e.g., B3LYP with 6-31G**)

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For DNBP, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been widely used. ad-astra.roresearchgate.net This functional is known for providing reliable results for a wide range of chemical systems.

Various split-valence basis sets have been employed to quantify the influence of polarization and diffuse functions on the calculations. These include 6-31G(d), 6-31G, and 6-31++G . ad-astra.ro The inclusion of polarization functions (d) on heavy atoms and (d,p) on heavy atoms and hydrogens (denoted by **) and diffuse functions (+) is important for accurately describing the electronic structure and intermolecular interactions. For the stable CH2 tautomer, calculations have been performed with all three basis sets, while for the NH tautomer, the 6-31G(d) basis set has been utilized. researchgate.net

Electronic Structure and Energetics

Understanding the relative stabilities of the different tautomers of DNBP is key to explaining its photochromic behavior.

Relative Stabilities of CH2, NH, and OH Tautomers

Computational studies have consistently shown that the CH2 form is the most stable tautomer in the ground state. acs.org Upon photoexcitation, the molecule can isomerize to the less stable NH (quinoid) or OH (aci-nitro) forms. sapub.org

The mechanism of the photochromic reaction involves the formation of two tautomeric structures. It is proposed that an initial intramolecular deprotonation of a benzylic hydrogen by an oxygen of the ortho-nitro group leads to the formation of the less stable "OH" tautomer. sapub.org This is then believed to rearrange to the more stable "NH" intermediate, which is responsible for the observed blue color. sapub.org

Semiempirical PM3-MRD-CI calculations have been employed to investigate the relative energies of these isomers. acs.org The calculations help in understanding the thermodynamics of the proton transfer reaction and the factors that contribute to the lifetime of the colored species. The ortho-nitro group is found to play a significant role in assisting the proton transfer process. acs.org

Ground and Excited State Potential Energy Surfaces

The photo- and thermally induced proton transfer processes in crystals of 2-(2,4-dinitrobenzyl)pyridine and its derivatives are highly sensitive to the way molecules are packed. researchgate.net Theoretical modeling of the ground-state potential energy surface (PES) reveals that the interconversion between the different tautomeric forms—the initial CH form, the aci-nitro tautomer (OH), and the enamine tautomer (NH)—involves significant rotational motion of the aromatic rings. nih.govacs.org In the ground state, the OH form is less stable than the NH form but is the kinetically preferred product. nih.govacs.org Once formed, the aci-nitro group of the OH tautomer can undergo a low-energy rotation to deliver the proton to the nitrogen acceptor. nih.govacs.org This "softening" of the energy surface around the OH form, mediated by the nitro group, is critical for overcoming the high energy barrier associated with a direct proton jump from the methylene carbon to the pyridine nitrogen. nih.govacs.org

Quantum chemical calculations, including ab initio and semiempirical methods, have been employed to study the ground and excited states of the isomers and the transition state for the isomerization process. acs.org These calculations have shown that the molecular packing in the crystal significantly influences the potential energy surfaces in both the ground and excited states. mpg.de For instance, the formation energies of the CH2, NH, and OH forms in α-DNBP have been estimated to be 38.0, 50.3, and 67.1 kcal/mol, respectively, confirming the CH2 form as the most stable isomer. nii.ac.jp

The table below summarizes the calculated formation energies for the different tautomers of α-DNBP.

| Tautomer | Formation Energy (kcal/mol) |

| CH2 | 38.0 |

| NH | 50.3 |

| OH | 67.1 |

| Data from molecular orbital calculations with the MOPAC program package. nii.ac.jp |

Reaction Pathway Analysis

Understanding the precise route of the proton transfer is crucial for explaining the photochromic and thermochromic behavior of DNBP. Reaction pathway analysis provides a detailed map of the transformation from reactant to product.

Intrinsic Reaction Coordinate (IRC) Formalism for Reaction Pathways

The Intrinsic Reaction Coordinate (IRC) formalism is a powerful computational tool used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. acs.orgmdpi.comscm.com This method has been applied to DNBP to elucidate the mechanism of the intramolecular proton transfer. acs.org The IRC path is defined in mass-weighted coordinates and follows the direction of maximum instantaneous acceleration from the transition state. scm.com

By calculating the IRC, researchers can visualize the complex geometric changes that occur during the reaction, such as the rotation of the methylene and nitro groups. acs.org For the isomerization of DNBP, the IRC formalism has been used in conjunction with semiempirical PM3-SCF and PM3-MRD-CI methods to calculate the reaction pathways from the optimized transition states. acs.org This analysis has been instrumental in understanding the role of the ortho-nitro group in assisting the proton transfer from the methylene group to the pyridine ring. acs.orgresearchgate.net

Calculation of Activation Barriers for Proton Transfer

The rates of the forward and reverse proton transfer reactions are governed by the heights of the activation energy barriers. Computational methods have been essential in quantifying these barriers. Quantum chemical calculations have been used to reproduce the experimentally observed reaction barriers, highlighting the importance of considering crystal effects in these models. acs.org

A detailed spectroscopic study on single crystals of DNBP derivatives has allowed for the quantitative analysis of ground- and excited-state activation barriers. researchgate.netacs.org These experimental findings, combined with theoretical calculations, have demonstrated that the supramolecular environment of the transferred proton participates in the process, controlling the relative rates and efficiencies of the proton transfer in both the ground and excited states. researchgate.netacs.org For example, in a study of 2,4-dinitrotoluene, an activation energy of 9.5 kcal/mole was calculated for the fading reaction. aip.org In another study, the activation energy for the thermal back reaction in DNBP was found to be influenced by the molecular packing in the crystal. researchgate.net

The table below presents activation energies for related proton transfer reactions.

| Reaction | System | Activation Energy (kcal/mol) |

| Fading Reaction | 2,4-dinitrotoluene | 9.5 |

| Thermal Back Reaction | This compound | Varies with crystal packing |

| Data from various experimental and theoretical studies. researchgate.netaip.org |

Molecular Dynamics Simulations

While static calculations provide valuable information about the energetics and pathways of a reaction, molecular dynamics (MD) simulations offer a dynamic picture of the process, taking into account the thermal motions of the atoms.

Simulating Thermal Proton Transfer and Hydrogen Bond Formation

First-principles molecular dynamics simulations have been employed to study the thermal reaction in photochromic molecular crystals of DNBP. These simulations have revealed that during the thermal proton transfer, a transient hydrogen bond is formed between the ortho-nitro group and the migrating proton, acting as a "bridge" between the reactant and product forms. researchgate.net This finding corroborates experimental evidence suggesting the essential role of the ortho-nitro group in the reaction. The simulations also provide access to the structures of the crystalline photoisomers, which are not experimentally accessible. researchgate.net

Influence of Local Environment on Non-equilibrium Dynamics